REACTION_CXSMILES
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[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Li][CH2:15][CH2:16][CH2:17]C.ICCC>>[CH2:15]([CH:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)[CH2:16][CH3:17]
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Name
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|
Quantity
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15 g
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Type
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reactant
|
Smiles
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C1=CC=CC=2C3=CC=CC=C3CC12
|
Name
|
|
Quantity
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48.1 mL
|
Type
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reactant
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Smiles
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[Li]CCCC
|
Name
|
|
Quantity
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20.8 g
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Type
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reactant
|
Smiles
|
ICCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
43 was isolated as a yellowish solid (18.6 g, quant.)
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Name
|
|
Type
|
|
Smiles
|
C(CC)C1C2=CC=CC=C2C=2C=CC=CC12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |